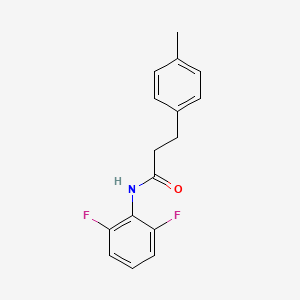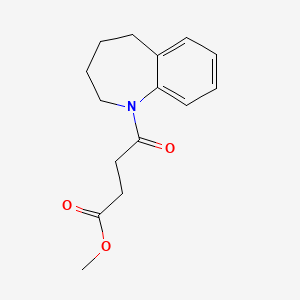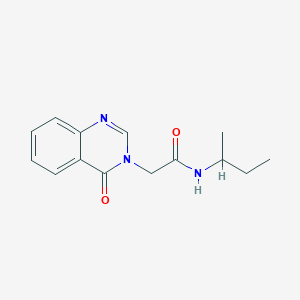
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
描述
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
作用机制
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TXK kinases. BTK is a key mediator of B-cell receptor signaling and has been implicated in the pathogenesis of B-cell malignancies. ITK and TXK are involved in T-cell receptor signaling and have been implicated in the pathogenesis of autoimmune and inflammatory diseases. By inhibiting these kinases, N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can modulate immune responses and potentially treat these diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to have potent inhibitory effects on BTK, ITK, and TXK kinases in vitro and in vivo. In preclinical studies, N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has demonstrated anti-tumor activity in various cancer models, including lymphoma and leukemia. N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has also shown efficacy in preclinical models of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus.
实验室实验的优点和局限性
One of the advantages of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is its potent and selective inhibition of BTK, ITK, and TXK kinases. This specificity can reduce the potential for off-target effects and increase the therapeutic index of the compound. However, one of the limitations of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is its limited solubility, which can affect its bioavailability and pharmacokinetics. This limitation can be overcome by formulating the compound in a suitable vehicle or by modifying its chemical structure.
未来方向
There are several future directions for the development of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Another direction is the exploration of its potential therapeutic applications in other diseases, such as multiple sclerosis or type 1 diabetes. Additionally, the development of more potent and selective analogs of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can improve its therapeutic potential and reduce its limitations.
Conclusion:
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is a promising small molecule inhibitor that has shown potent inhibition of BTK, ITK, and TXK kinases. This compound has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The synthesis method of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been optimized to increase its yield and purity. N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for its development. Further research is needed to fully understand the therapeutic potential of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide and its mechanism of action.
科学研究应用
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has shown potent inhibition of several kinases, including BTK, ITK, and TXK. These kinases are involved in the regulation of immune responses and have been implicated in the pathogenesis of various diseases.
属性
IUPAC Name |
N-butan-2-yl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-3-11(2)17-15(19)12-4-5-13(16)14(10-12)23(20,21)18-6-8-22-9-7-18/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPWRTPKFGCJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4441243.png)
![N-[2-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B4441251.png)

![N-(2-chlorophenyl)-2-(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B4441271.png)
![N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441278.png)
![N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441286.png)
![N-butyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441288.png)

![N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441294.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4441296.png)


![3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441322.png)